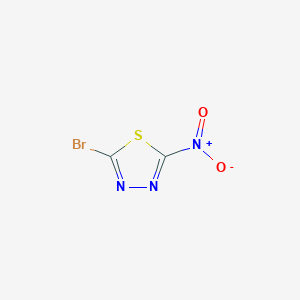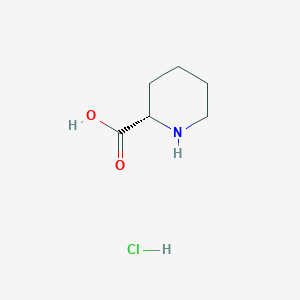
2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Descripción general
Descripción
2-Chloro-2,3,3,3-tetrafluoropropanoic acid is a chemical compound with the CAS Number: 6189-02-2. It has a molecular weight of 180.49 . This compound is used as cationic dye intermediates and can be used to synthesize cationic red X-GRL and other red dyes . It is also a heterocyclic intermediate, which can be used for pharmaceuticals .
Molecular Structure Analysis
The InChI code for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is 1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) . The molecular formula is C3HClF4O2 .Physical And Chemical Properties Analysis
The density of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid is 1.63 g/cm^3 . It has a boiling point of 130-131°C , a flash point of 22.4°C , and a vapor pressure of 13.7mmHg at 25°C . The refractive index is 1.339 .Aplicaciones Científicas De Investigación
1. Synthesis and Catalytic Applications
2-Chloro-2,3,3,3-tetrafluoropropanoic acid and its derivatives are significant in the synthesis of various chemical compounds. For instance, Mao et al. (2014) explored the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene, an essential intermediate for synthesizing 2,3,3,3-tetrafluoropropene (Mao et al., 2014). Similarly, Hu Ruzhu et al. (2016) examined the catalytic impact of Cr-based catalysts for synthesizing 2,3,3,3-tetrafluoropropene (Hu Ruzhu et al., 2016).
2. Chemical Reactions and Synthesis of Complex Molecules
Chemical reactions involving 2-chloro-2,3,3,3-tetrafluoropropanoic acid derivatives have been a subject of research. Sekiguchi et al. (2004) studied zinc-mediated coupling reactions of 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines, leading to the synthesis of optically active α-fluoro-α-(trifluoromethyl)-β-amino esters (Sekiguchi et al., 2004).
3. Material Science and Nanotechnology Applications
In the field of material science and nanotechnology, Wang et al. (2012) reported the fabrication of a modified glassy carbon electrode using iron(III)-porphyrin functionalized multi-walled carbon nanotubes, demonstrating its utility in determining substances like ascorbic acid and dopamine (Wang et al., 2012).
4. Environmental and Ecological Studies
Environmental and ecological impacts of compounds related to 2-chloro-2,3,3,3-tetrafluoropropanoic acid have been studied. Chen et al. (2019) investigated the accumulation and phytotoxicity of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in plants like Arabidopsis thaliana and Nicotiana benthamiana, contributing to our understanding of environmental interactions (Chen et al., 2019).
5. Development of Analytical Methods
The development of analytical methods involving these compounds has also been a focus. Yang et al. (2014) conducted studies on the vapor pressure of 2,3,3,3-tetrafluoropropene and related compounds, which is crucial for understanding their physical properties and applications (Yang et al., 2014).
6. Pharmaceutical and Medical Research
In pharmaceutical and medical research, the interactions and effects of related compounds on biological systems are analyzed. For example, Schuster et al. (2010) explored the biotransformation of 2,3,3,3-tetrafluoropropene in rabbits, which is vital for assessing its safety and metabolic pathways (Schuster et al., 2010).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound can participate in organic synthesis reactions as a catalyst and medium .
Biochemical Pathways
It is known that the compound can be used as an intermediate in the synthesis of cationic red X-GRL and other red dyes . It can also serve as a heterocyclic intermediate in pharmaceutical synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid. For instance, the compound is a highly volatile and flammable liquid, and it should be kept away from sources of ignition . It also has irritant properties and can cause irritation and swelling upon contact with the eyes or skin . Therefore, appropriate protective equipment such as gloves, safety glasses, and protective clothing should be worn when handling the compound .
Propiedades
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGRVJNNAIZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476698 | |
| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |
CAS RN |
6189-02-2 | |
| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)
![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)









![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)